

An In-depth Technical Guide to 4-(6-Chloropyridazin-3-yl)benzaldehyde

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Compound of Interest

Compound Name: 4-(6-Chloropyridazin-3-yl)benzaldehyde

Cat. No.: B1520779

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Abstract

This technical guide provides a comprehensive overview of **4-(6-Chloropyridazin-3-yl)benzaldehyde**, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. We delve into its core physicochemical properties, spectroscopic characterization, and established synthetic protocols, with a particular focus on the Suzuki-Miyaura cross-coupling reaction. Furthermore, this document explores the compound's chemical reactivity and its role as a versatile scaffold in the development of novel therapeutics, supported by mechanistic insights and detailed experimental procedures. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this important chemical intermediate.

Introduction

4-(6-Chloropyridazin-3-yl)benzaldehyde is a bifunctional organic compound featuring a benzaldehyde moiety attached to a chloropyridazine ring. The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The presence of a reactive aldehyde group and a chlorine atom susceptible to nucleophilic substitution or cross-coupling reactions makes this molecule a highly valuable and versatile building block for the synthesis of complex molecular architectures. Its application spans the development of kinase inhibitors, anti-inflammatory agents, and other potential therapeutics, highlighting the importance of a detailed understanding of its properties and synthesis.^{[1][2]}

Compound Identification and Core Properties

A precise identification of **4-(6-Chloropyridazin-3-yl)benzaldehyde** is critical for its use in synthesis and research. The fundamental identifiers and key physical properties are summarized below.

Table 1: Compound Identifiers and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	4-(6-Chloropyridazin-3-yl)benzaldehyde	
CAS Number	914349-19-2	[3]
Molecular Formula	C ₁₁ H ₇ ClN ₂ O	[3]
Molecular Weight	218.64 g/mol	[3]
Appearance	Typically an off-white to yellow or brown solid	
Storage Conditions	Inert atmosphere, 2-8°C	[3]

Molecular Structure

The structure combines a phenyl ring substituted with an aldehyde group at the 1-position and a 6-chloropyridazin-3-yl group at the 4-position.

Caption: Chemical structure of **4-(6-Chloropyridazin-3-yl)benzaldehyde**.

Spectroscopic and Analytical Characterization

Confirmation of the identity and purity of **4-(6-Chloropyridazin-3-yl)benzaldehyde** relies on standard analytical techniques.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzaldehyde and

pyridazine rings, as well as a distinct singlet for the aldehyde proton, typically downfield around 9.9-10.1 ppm.

- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for all 11 carbon atoms, with the aldehyde carbonyl carbon appearing significantly downfield (around 190-193 ppm).[4]
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight, with the mass-to-charge ratio (m/z) of the molecular ion peak corresponding to 218.64. Isotopic patterns characteristic of a chlorine-containing compound will also be observable.
- Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the aldehyde C=O stretch, typically in the range of 1690-1715 cm⁻¹, and characteristic absorptions for the C-Cl bond and the aromatic C=C and C=N bonds of the heterocyclic system.

Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing **4-(6-Chloropyridazin-3-yl)benzaldehyde** is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, mild reaction conditions, and tolerance to a wide range of functional groups.[1]

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 3,6-dichloropyridazine with 4-formylphenylboronic acid.

Reactants:

- 3,6-Dichloropyridazine
- 4-Formylphenylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., Na₂CO₃, K₃PO₄)

- Solvent system (e.g., 1,4-Dioxane/water, DME/water)

Step-by-Step Methodology:

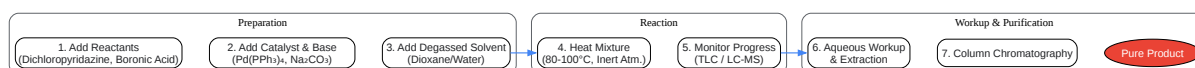
- Inert Atmosphere: To a flame-dried Schlenk flask, add 4-formylphenylboronic acid (1.1 equivalents) and 3,6-dichloropyridazine (1.0 equivalent).
- Catalyst and Base Addition: Add the palladium catalyst (typically 2-5 mol%) and the base (2.0-3.0 equivalents).
- Solvent Addition: Degas the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes. Add the degassed solvent to the flask via cannula.
- Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure **4-(6-Chloropyridazin-3-yl)benzaldehyde**.

Causality Behind Experimental Choices:

- Palladium Catalyst: $\text{Pd}(\text{PPh}_3)_4$ is a robust Pd(0) catalyst that initiates the catalytic cycle through oxidative addition into the C-Cl bond of the dichloropyridazine. The choice of ligand can influence selectivity and efficiency.^[5]
- Base: The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center. Aqueous inorganic bases like Na_2CO_3 are common and effective.^[1]

- **Solvent System:** A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base, creating a homogenous reaction environment. Degassing is essential to prevent oxidation of the Pd(0) catalyst.

Workflow Visualization



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Caption: Workflow for the synthesis of **4-(6-Chloropyridazin-3-yl)benzaldehyde**.

Chemical Reactivity and Derivatization Potential

The synthetic utility of **4-(6-Chloropyridazin-3-yl)benzaldehyde** stems from its two reactive functional groups:

- **The Aldehyde Group:** This group is a versatile handle for a wide array of chemical transformations, including:
 - **Reductive Amination:** To form secondary or tertiary amines.
 - **Wittig Reaction:** To create alkenes.
 - **Oxidation:** To form the corresponding carboxylic acid.
 - **Condensation Reactions:** With various nucleophiles to form imines, oximes, and hydrazones.^{[6][7]}
- **The Chloro-pyridazine Moiety:** The chlorine atom can be displaced via:
 - **Nucleophilic Aromatic Substitution (S_NAr):** With O-, N-, or S-nucleophiles to introduce diverse functionalities.

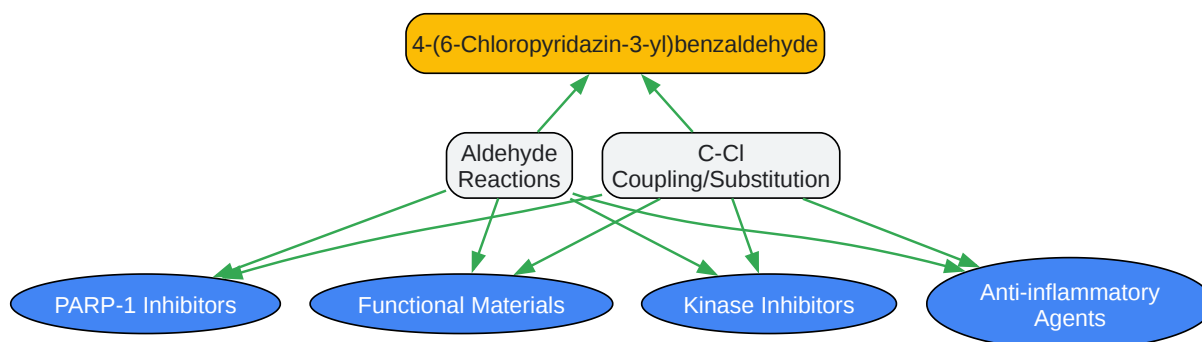
- Further Cross-Coupling Reactions: Such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings to append other aryl, alkynyl, or amino groups.

This dual reactivity allows for a modular approach to building complex molecules, making it a valuable intermediate in combinatorial chemistry and library synthesis for drug discovery.[8][9]

Applications in Drug Discovery and Materials Science

The 4-(pyridazin-3-yl)benzaldehyde scaffold is a key component in the synthesis of various biologically active compounds. The pyridazine ring is known to act as a bioisostere for other aromatic systems and can participate in hydrogen bonding interactions with biological targets.

- Kinase Inhibitors: The pyridazine core is found in numerous inhibitors of protein kinases, which are crucial targets in oncology.
- Anti-inflammatory Agents: Derivatives have been investigated as inhibitors of enzymes like COX-2 and 5-LOX, which are involved in inflammatory pathways.[2]
- PARP-1 Inhibitors: The chloropyridazine moiety has been incorporated into molecules designed to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a target for cancer therapy.[8]



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Caption: Role as a versatile building block in research and development.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling **4-(6-Chloropyridazin-3-yl)benzaldehyde**.

- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. Recommended storage temperature is 2-8°C.[3]

Conclusion

4-(6-Chloropyridazin-3-yl)benzaldehyde is a strategically important chemical intermediate with significant potential in synthetic chemistry. Its well-defined physicochemical properties, reliable synthetic routes, and dual reactivity make it an invaluable tool for the construction of complex molecules. Its established role as a scaffold for biologically active compounds, particularly in the realm of oncology and inflammation, ensures its continued relevance in the field of drug discovery and development.

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